
Paromomycin sulfate
Vue d'ensemble
Description
Il a été initialement introduit au début des années 1950 pour le traitement de la polyarthrite rhumatoïde et d'autres troubles musculo-squelettiques inflammatoires . Bien que son utilisation chez l'homme ait été largement abandonnée en raison d'effets secondaires graves, il reste largement utilisé en médecine vétérinaire, en particulier pour les chevaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La phénylbutazone est synthétisée par un processus en plusieurs étapes impliquant la condensation de l'hydrazine avec l'acétoacétate d'éthyle pour former la pyrazolone, suivie d'une alkylation avec le bromure de butyle et d'une réaction ultérieure avec le chlorure de benzoyle .
Méthodes de production industrielle : En milieu industriel, la synthèse de la phénylbutazone implique l'utilisation de fluides supercritiques pour la réduction de la taille des particules, ce qui améliore la biodisponibilité du médicament . La technique d'expansion rapide des solutions supercritiques (RESS) est couramment utilisée, où le soluté est dissous dans un solvant supercritique et rapidement dilué à travers une buse pour former des particules fines .
Analyse Des Réactions Chimiques
Thermal Stability and Decomposition
Paromomycin sulfate demonstrates notable thermal stability under controlled conditions but decomposes at elevated temperatures:
-
Stability : Retains integrity when heated to 120°C for 24 hours without significant loss of biological activity .
-
Decomposition : Heating above 130°C leads to degradation, with a ~33% loss of activity . Analytical studies using vacuum drying at 50°C confirm no structural breakdown under these conditions .
Property | Value | Source |
---|---|---|
Thermal decomposition | >120°C | |
Stability (50°C, vacuum) | No degradation observed |
Aqueous Solubility and Hydrolytic Stability
The compound is highly soluble in water (100 mg/mL ) , making it suitable for oral and injectable formulations. Key observations include:
Structural Reactivity
The molecular architecture of this compound (C~23~H~47~N~5~O~18~S) includes:
-
Functional Groups : 15 hydrogen bond donors, 23 acceptors, and multiple hydroxyl/amino groups , enabling interactions with ribosomal RNA .
-
Stereochemistry : 19 defined stereocenters , critical for its binding specificity to the 16S rRNA A-site .
Molecular Property | Value | Source |
---|---|---|
Molecular weight | 713.7 g/mol | |
Hydrogen bond donors | 15 | |
Rotatable bonds | 9 |
Analytical Degradation Profiling
High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) reveals:
-
Isomer Separation : Two primary peaks corresponding to paromomycin I and II , likely epimers or structural variants .
-
Degradation Products : Elevated temperatures or prolonged storage may generate unidentified impurities, detectable as minor chromatographic peaks .
Formulation-Driven Reactions
Advanced formulations like paromomycin-loaded albumin microspheres leverage non-covalent interactions (e.g., electrostatic or hydrophobic binding) to enhance macrophage targeting. This process reduces systemic exposure (80% lower C~max~) while maintaining efficacy .
Stability in Biological Matrices
Applications De Recherche Scientifique
Antimicrobial Applications
Visceral Leishmaniasis Treatment
Paromomycin sulfate has been primarily utilized in the treatment of visceral leishmaniasis, a severe parasitic infection caused by Leishmania species. Clinical trials have demonstrated that paromomycin is effective in patients who have shown resistance to other treatments, such as amphotericin B. Studies indicate that paromomycin administered via intramuscular injection has comparable efficacy to traditional therapies, with lower rates of nephrotoxicity and other adverse effects .
Table 1: Efficacy of Paromomycin in Treating Visceral Leishmaniasis
Study | Administration Method | Efficacy Rate | Adverse Effects |
---|---|---|---|
Buffet et al. | Intramuscular | High | Low nephrotoxicity |
Thakur et al. | Injectable | Effective | Mild liver enzyme elevation |
Chunge et al. | Various regimens | Non-inferior to amphotericin B | Pain at injection site |
Inflammatory Disease Management
Recent studies have revealed novel applications of this compound as an inhibitor of neutrophil activity, particularly in reducing the secretion of inflammatory cytokines such as IL-8 and TNF-alpha. This property suggests potential therapeutic roles for paromomycin in treating inflammatory diseases characterized by excessive neutrophil activation .
Case Study: Inhibition of Neutrophil Activity
A study demonstrated that this compound significantly reduced IL-8 and TNF-alpha levels in both in vitro and in vivo models, suggesting its utility as a therapeutic agent for conditions involving chronic inflammation .
Topical Formulations
Nanoliposomal Delivery Systems
Innovations in drug delivery have led to the development of nanoliposomal formulations of this compound, which enhance its efficacy while minimizing systemic toxicity. Research indicates that these formulations can effectively target macrophages, improving outcomes for conditions like cutaneous leishmaniasis without significant liver toxicity .
Table 2: Comparison of Paromomycin Formulations
Formulation Type | Targeted Condition | Efficacy | Toxicity Profile |
---|---|---|---|
Standard Injection | Visceral Leishmaniasis | High | Moderate nephrotoxicity |
Nanoliposomal Formulation | Cutaneous Leishmaniasis | Improved | No significant liver toxicity |
Combination Therapies
This compound has also been studied for its synergistic effects when combined with other antileishmanial drugs such as miltefosine and amphotericin B. In vitro studies have shown that these combinations can enhance therapeutic efficacy against various Leishmania species while potentially reducing the required dosages of each drug .
Table 3: Synergistic Effects with Combination Therapies
Drug Combination | Synergistic Effect Observed | Mean ∑FIC Value |
---|---|---|
Paromomycin + Miltefosine | Yes | ≤0.5 |
Paromomycin + Amphotericin B | Yes | ≤0.5 |
Mécanisme D'action
Phenbutazone exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This leads to a reduced production of prostaglandins, which are responsible for causing inflammation, pain, and fever . The compound’s anti-inflammatory properties are primarily due to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .
Comparaison Avec Des Composés Similaires
La phénylbutazone est souvent comparée à d'autres AINS, tels que :
L'unicité de la phénylbutazone réside dans ses puissants effets anti-inflammatoires, ce qui la rend particulièrement utile en médecine vétérinaire malgré son potentiel d'effets secondaires graves chez l'homme .
Activité Biologique
Paromomycin sulfate is a broad-spectrum aminoglycoside antibiotic primarily used for the treatment of various parasitic infections, including intestinal amebiasis and visceral leishmaniasis. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 16S ribosomal RNA component of the 30S ribosomal subunit, which leads to the production of defective proteins and ultimately bacterial cell death. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and recent research findings.
Paromomycin exerts its antibacterial effects by binding to specific sites on the 16S rRNA, causing a conformational change that increases the error rate during protein translation. This binding occurs at the A site of the ribosome, where it interferes with tRNA's ability to accurately pair with mRNA codons. The result is the incorporation of incorrect amino acids into polypeptide chains, leading to nonfunctional proteins and cell death in susceptible organisms .
Pharmacokinetics
- Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recovered in feces. This property makes it particularly effective for treating intestinal infections without systemic effects .
- Distribution : The drug achieves peak concentrations in the intestines, where it exerts its therapeutic effects against enteric pathogens .
- Elimination : Following intramuscular administration, paromomycin reaches peak plasma concentrations within two hours and is eliminated from the body within 24 hours .
Clinical Applications
This compound has several important clinical uses:
- Intestinal Amebiasis : It is effective against Entamoeba histolytica, the causative agent of amebic dysentery. The recommended dosage for adults is typically 25-35 mg/kg/day divided into multiple doses over 5 to 10 days .
- Visceral Leishmaniasis : Clinical trials have demonstrated its efficacy and safety in treating this parasitic disease, particularly when administered as an injectable formulation .
- Hepatic Coma : Paromomycin is also used as an adjunct treatment to reduce ammonia-producing bacteria in cases of hepatic encephalopathy .
Research Findings and Case Studies
Recent studies have further elucidated the biological activity and potential applications of this compound:
- Efficacy Against Visceral Leishmaniasis : A clinical trial reported that injectable paromomycin is both effective and safe for treating visceral leishmaniasis, showing significant improvement in patient outcomes without severe side effects .
- Paromomycin-Loaded Albumin Microspheres : Innovative formulations such as paromomycin-loaded albumin microspheres have been developed to enhance drug targeting to macrophages, improving treatment efficacy for leishmaniasis while minimizing toxicity .
- Resistance Patterns : Long-term use of paromomycin can lead to resistance; however, studies indicate that resistance rates remain relatively low compared to other antibiotics in its class .
Summary Table of Biological Activity
Property | Details |
---|---|
Chemical Class | Aminoglycoside antibiotic |
Mechanism of Action | Inhibits protein synthesis by binding to 16S rRNA |
Absorption | Poorly absorbed; high concentration in feces |
Peak Concentration | Achieved within 2 hours post-intramuscular injection |
Elimination Half-Life | Approximately 24 hours |
Clinical Uses | Intestinal amebiasis, visceral leishmaniasis, hepatic coma |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of paromomycin sulfate against Gram-negative bacteria?
- Methodological Answer : Use standardized broth microdilution or agar dilution methods per CLSI/EUCAST guidelines. Prepare serial dilutions of this compound (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial suspensions adjusted to 1–5 × 10⁵ CFU/mL. Include quality control strains (e.g., E. coli ATCC 25922) and monitor growth after 18–24 hours at 35°C. Report MICs as the lowest concentration inhibiting visible growth, and validate with triplicate experiments .
Q. How should this compound be stored to maintain stability in long-term in vitro studies?
- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-protected containers. For working solutions, prepare fresh dilutions in sterile water or buffer (pH 6.0–7.5) and avoid repeated freeze-thaw cycles. Stability studies indicate degradation ≤5% over 30 days at 4°C, but prolonged storage at RT increases hydrolysis risk .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values for this compound across studies targeting Entamoeba histolytica?
- Methodological Answer : Conduct a systematic review to identify variables influencing discrepancies, such as strain variability (e.g., HM-1:IMSS vs. clinical isolates), culture media composition, or endpoint criteria (e.g., trophozoite viability vs. morphological changes). Use meta-analysis to adjust for heterogeneity and validate findings with in vitro-in vivo correlation models .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies using animal models?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax or probit analysis) to estimate LD₅₀/ED₅₀. Account for covariates like animal weight, sex, and renal function using mixed-effects models. Report confidence intervals and effect sizes per ARRIVE guidelines. For longitudinal data, use repeated-measures ANOVA with Bonferroni correction .
Q. How can the PICOT framework be applied to design a clinical trial evaluating this compound for visceral leishmaniasis?
- Methodological Answer :
- P (Population): Adults (18–60 years) with confirmed Leishmania donovani infection.
- I (Intervention): Intramuscular this compound (11 mg/kg/day) for 21 days.
- C (Comparison): Liposomal amphotericin B (3 mg/kg/day for 7 days).
- O (Outcome): Parasite clearance at 28 days, measured via splenic aspirate PCR.
- T (Time): 6-month follow-up for relapse monitoring.
- Use stratified randomization and intention-to-treat analysis to address confounding variables .
Q. What are best practices for synthesizing this compound-loaded nanoparticles to enhance bioavailability in murine models?
- Methodological Answer : Optimize ionic gelation or emulsion-solvent evaporation techniques. Characterize particle size (target 100–200 nm via DLS), zeta potential (>±20 mV for stability), and encapsulation efficiency (HPLC validation). Conduct in vivo pharmacokinetic studies with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Compare AUC and Cmax to unformulated drug .
Q. How should researchers address conflicting data on this compound’s impact on gut microbiota diversity in antibiotic combination studies?
- Methodological Answer : Perform 16S rRNA sequencing on fecal samples pre- and post-treatment. Use alpha diversity metrics (Shannon index) and beta diversity analysis (PCoA) to quantify shifts. Control for diet, host genetics, and baseline microbiota composition. Validate findings with qPCR for specific taxa (e.g., Bacteroidetes vs. Firmicutes) .
Q. Methodological and Reporting Standards
Q. What are key considerations for ensuring reproducibility in this compound resistance studies using Acinetobacter baumannii?
- Methodological Answer : Document bacterial passage history, growth phase (log vs. stationary), and cation-adjusted media. Include positive (gentamicin) and negative (untreated) controls. Report resistance mechanisms (e.g., 16S rRNA methylase genes) via whole-genome sequencing. Adhere to MIAMI guidelines for metadata annotation .
Q. How can systematic review protocols mitigate bias when evaluating this compound’s efficacy in protozoan co-infections?
- Methodological Answer : Register the protocol in PROSPERO. Use PRISMA-P guidelines for search strategies (PubMed/MEDLINE, Embase, Cochrane Library) with MeSH terms like "this compound" AND "coinfection" AND "antiprotozoal agents." Perform risk-of-bias assessment using ROB-2 for RCTs and GRADE for evidence quality .
Q. What strategies improve retrieval of high-impact studies on this compound’s pharmacokinetics in PubMed searches?
- Methodological Answer : Use Boolean operators: ("this compound"[Title/Abstract]) AND ("pharmacokinetics"[MeSH] OR "ADME"[Title/Abstract]). Filter by publication date (last 10 years), species (humans/animals), and study type (clinical trials, reviews). Exclude non-English articles and preprints. Validate with citation tracking via Web of Science .
Q. Data Interpretation and Limitations
Q. How should researchers interpret conflicting cytotoxicity data for this compound in mammalian cell lines?
- Methodological Answer : Compare assay conditions: MTT vs. ATP-based viability assays, exposure time (24 vs. 48 hours), and cell confluency. Normalize data to untreated controls and account for batch effects. Perform dose-response curve modeling (e.g., IC₅₀ ± 95% CI) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
Q. What are common pitfalls in extrapolating in vitro this compound efficacy to in vivo models of hepatic amoebiasis?
- Methodological Answer : Address differences in drug metabolism (e.g., hepatic clearance vs. static in vitro conditions), immune modulation, and tissue penetration. Use physiologically based pharmacokinetic (PBPK) modeling to predict liver concentrations. Validate with microdialysis or LC-MS/MS tissue quantification .
Propriétés
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UDXJMMFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7205-49-4, 7542-37-2 (Parent) | |
Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601335979 | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-89-4, 7205-49-4 | |
Record name | Paromomycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paromomycin sulphates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROMOMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.